Product packaging for Arsine, (2-chloroethylthio)dimethyl-(Cat. No.:CAS No. 64049-09-8)

Arsine, (2-chloroethylthio)dimethyl-

Cat. No.: B13966454
CAS No.: 64049-09-8
M. Wt: 200.56 g/mol
InChI Key: JELJXDNWQGZFEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arsine, (2-chloroethylthio)dimethyl-, is an organoarsenic compound with the molecular formula C₄H₁₀AsClS and a molecular weight of 200.57 g/mol . It is identified under CAS Registry Number 64049-09-8 and has the synonym TL 909 . Available toxicological data is limited but indicates a high acute toxicity, with a published lowest lethal concentration (LCLo) of 800 mg/m³ via inhalation in rodent studies . In a research context, this compound falls within the category of organoarsenic compounds, which are of significant interest in the field of chemical threat and decontamination studies . Researchers investigate such compounds to develop and validate broad-spectrum decontamination strategies capable of neutralizing a wide range of toxic chemical agents, including blister agents . Its structure, featuring both arsenic and sulfur atoms, makes it a subject of interest in coordination chemistry, as similar sulfur-arsenic ligands have been studied for their behavior in forming complexes with transition metals . Please note that this product is designated For Research Use Only . It is not intended for diagnostic or therapeutic applications and is strictly prohibited for personal use. All safety guidelines, including the OSHA PEL for arsenic of 0.5 mg(As)/m³ as an 8-hour TWA, must be adhered to during handling .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10AsClS B13966454 Arsine, (2-chloroethylthio)dimethyl- CAS No. 64049-09-8

Properties

CAS No.

64049-09-8

Molecular Formula

C4H10AsClS

Molecular Weight

200.56 g/mol

IUPAC Name

2-chloroethylsulfanyl(dimethyl)arsane

InChI

InChI=1S/C4H10AsClS/c1-5(2)7-4-3-6/h3-4H2,1-2H3

InChI Key

JELJXDNWQGZFEX-UHFFFAOYSA-N

Canonical SMILES

C[As](C)SCCCl

Origin of Product

United States

Chemical Reactivity and Degradation Pathways of Arsine, 2 Chloroethylthio Dimethyl

Hydrolytic Stability and Kinetic Studies

The hydrolysis of Arsine, (2-chloroethylthio)dimethyl- is anticipated to be a significant degradation pathway in aqueous environments. The reaction kinetics and mechanisms are likely influenced by the presence of both the thioether and the chloroethyl groups, drawing parallels to the hydrolysis of sulfur mustards like bis(2-chloroethyl) sulfide (B99878).

The hydrolysis of the 2-chloroethylthio group is expected to proceed via an intramolecular cyclization, forming a reactive three-membered sulfonium (B1226848) ion intermediate. oup.com This mechanism is analogous to the hydrolysis of sulfur mustard, which is known to be independent of pH in the initial rate-determining step. nih.gov The subsequent reaction of the sulfonium ion with water leads to the formation of a hydroxylated product and the release of a chloride ion and a proton.

The proposed primary hydrolysis reaction is as follows: (CH₃)₂As-S-CH₂CH₂Cl → [(CH₃)₂As-S-(CH₂CH₂)⁺] + Cl⁻ [(CH₃)₂As-S-(CH₂CH₂)⁺] + H₂O → (CH₃)₂As-S-CH₂CH₂OH + H⁺

The primary hydrolysis product is expected to be (2-hydroxyethylthio)dimethylarsine . Further degradation of the arsenic-sulfur bond could potentially occur over longer timescales or under more extreme conditions, leading to the formation of dimethylarsinous acid ((CH₃)₂AsOH) and 2-mercaptoethanol (HSCH₂CH₂OH) .

Table 1: Predicted Hydrolysis Products of Arsine, (2-chloroethylthio)dimethyl- at Different pH Conditions

pH Condition Primary Hydrolysis Product Potential Secondary Products
Acidic (pH < 7) (2-hydroxyethylthio)dimethylarsine Dimethylarsinous acid, 2-mercaptoethanol
Neutral (pH = 7) (2-hydroxyethylthio)dimethylarsine Dimethylarsinous acid, 2-mercaptoethanol

This table is based on predicted pathways from analogous compounds.

The rate of hydrolysis is expected to be significantly influenced by temperature. As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis by providing the necessary activation energy for the formation of the sulfonium ion intermediate. nih.gov The rate constant for the hydrolysis of sulfur mustard, a related compound, shows a marked dependence on temperature. nih.gov

Table 2: Hypothetical Influence of Temperature on the Half-life of Arsine, (2-chloroethylthio)dimethyl- in Water

Temperature (°C) Predicted Half-life (t₁/₂)
10 Hours to Days
25 Minutes to Hours

This table presents hypothetical data based on the known behavior of analogous sulfur mustard compounds.

Oxidative Transformation Processes

The sulfur and arsenic atoms in Arsine, (2-chloroethylthio)dimethyl- are susceptible to oxidation, which represents another major degradation pathway. Oxidation can be initiated by photolytic processes or by chemical oxidants present in the environment.

In the presence of sunlight, particularly UV radiation, photolytic degradation can occur. For organoarsenic compounds, this can involve the cleavage of the carbon-arsenic bonds, leading to the formation of inorganic arsenic species and methylated derivatives. researchgate.net The thioether linkage is also a potential site for photolytic activity, which could lead to the cleavage of the carbon-sulfur bonds.

In aqueous environments, photolysis may be enhanced by the presence of photosensitizers like humic acids or certain metal oxides (e.g., TiO₂), which can generate reactive oxygen species (ROS) such as hydroxyl radicals. researchgate.net These highly reactive species can then attack the molecule, leading to its degradation. The ultimate products of complete photolytic degradation would likely be inorganic arsenic (arsenite and arsenate), carbon dioxide, water, sulfate (B86663), and chloride.

Chemical oxidants commonly found in the environment or used in water treatment, such as hydrogen peroxide (H₂O₂), ozone (O₃), and permanganate, can readily oxidize both the thioether and the dimethylarsine moieties.

The thioether group is expected to undergo a stepwise oxidation, first to a sulfoxide (B87167) and then to a sulfone : (CH₃)₂As-S-CH₂CH₂Cl + [O] → (CH₃)₂As-S(O)-CH₂CH₂Cl (Sulfoxide) (CH₃)₂As-S(O)-CH₂CH₂Cl + [O] → (CH₃)₂As-S(O)₂-CH₂CH₂Cl (Sulfone)

Simultaneously, the trivalent arsenic (As(III)) in the dimethylarsine group is readily oxidized to pentavalent arsenic (As(V)), forming a dimethylarsinate derivative: (CH₃)₂As-S-CH₂CH₂Cl + [O] → (CH₃)₂As(O)-S-CH₂CH₂Cl

The relative rates of these oxidation reactions would depend on the specific oxidant and the reaction conditions. It is plausible that both the sulfur and arsenic atoms would be oxidized, leading to products such as (2-chloroethylsulfonyl)dimethylarsinic acid .

Biotransformation and Microbial Degradation Studies

While no specific studies on the microbial degradation of Arsine, (2-chloroethylthio)dimethyl- are available, the biotransformation of other organoarsenic compounds is well-documented. Microorganisms have developed various mechanisms to metabolize arsenic as part of detoxification processes. nih.gov

Microbial degradation could proceed through several pathways:

Cleavage of the Thioether Bond: Microorganisms may possess enzymes capable of cleaving the C-S bond, potentially releasing the dimethylarsine and 2-chloroethylthiol moieties for further metabolism.

Oxidation/Reduction of Arsenic: Arsenic-resistant bacteria can oxidize As(III) to the less toxic As(V) or reduce As(V) to As(III) as part of their metabolic processes. nih.gov

Methylation and Demethylation: A common microbial transformation for arsenic is the enzymatic addition or removal of methyl groups from the arsenic atom. nih.gov The dimethylarsine group could be a substrate for further methylation to form volatile trimethylarsine (B50810) or demethylation to monomethylarsonic acid and subsequently to inorganic arsenate.

Thiolation: Recent research has shown that arsenic can be transformed into various thioarsenicals in biological systems. nih.gov It is conceivable that the arsenic atom in the target compound or its degradation products could interact with biological thiols like glutathione (B108866).

Table 3: Mentioned Chemical Compounds

Compound Name
Arsine, (2-chloroethylthio)dimethyl-
bis(2-chloroethyl) sulfide
(2-hydroxyethylthio)dimethylarsine
Dimethylarsinous acid
2-mercaptoethanol
(2-chloroethylsulfonyl)dimethylarsinic acid
Trimethylarsine
Monomethylarsonic acid
Inorganic arsenate

Identification of Microbial Degradation Pathways

Microbial activity is a primary driver in the transformation of arsenic compounds in the environment. interesjournals.org For Arsine, (2-chloroethylthio)dimethyl-, several microbial degradation pathways can be postulated based on known microbial processes for other organoarsenicals. Microorganisms have developed various mechanisms to metabolize arsenic compounds, often as a detoxification process. oaji.net These processes include oxidation, reduction, and methylation. oaji.netijmronline.org

It is anticipated that the degradation of Arsine, (2-chloroethylthio)dimethyl- would involve the cleavage of the carbon-arsenic bonds and the transformation of the sulfur-containing side chain. Microbes capable of degrading complex organic molecules could potentially utilize the chloroethylthio group as a carbon and energy source. The dimethylarsinyl group would then be subject to further microbial action.

Common microbial transformations of arsenic include the oxidation of arsenite (As(III)) to the less mobile and less toxic arsenate (As(V)) and the reduction of arsenate to arsenite. nih.gov Furthermore, methylation of inorganic arsenic to volatile arsines is a well-known microbial process. researchgate.net While Arsine, (2-chloroethylthio)dimethyl- is already methylated, demethylation by other microbial communities is also a possibility. researchgate.net

Enzyme-Catalyzed Biotransformations of Organoarsenicals

The biotransformation of organoarsenicals is mediated by specific enzymes. For instance, arsenite S-adenosylmethionine methyltransferase (ArsM) is responsible for the methylation of inorganic arsenic. nih.govnih.gov While this enzyme is involved in the synthesis of methylarsenicals, other enzymes are responsible for their degradation.

The biotransformation of Arsine, (2-chloroethylthio)dimethyl- would likely involve enzymes that can cleave C-As bonds, such as arsenate reductases and arsenite oxidases, which are common in arsenic-resistant bacteria. ijmronline.orgnih.gov The initial step in the degradation of the (2-chloroethylthio) side chain could be catalyzed by dehalogenases or enzymes capable of sulfur metabolism.

The following table summarizes enzymes known to be involved in the biotransformation of arsenic compounds and their potential role in the degradation of Arsine, (2-chloroethylthio)dimethyl-.

Enzyme ClassPotential Role in Degradation of Arsine, (2-chloroethylthio)dimethyl-
Arsenite Oxidase Oxidation of the dimethylarsinyl moiety following cleavage from the parent molecule.
Arsenate Reductase Reduction of any pentavalent arsenic species formed during degradation.
Dehalogenases Removal of the chlorine atom from the 2-chloroethylthio side chain.
Carbon-Sulfur Lyases Cleavage of the carbon-sulfur bond in the side chain.
Methyltransferases/Demethylases Further methylation or demethylation of the arsenic center.

Environmental Persistence and Partitioning Behavior

The environmental persistence and partitioning of Arsine, (2-chloroethylthio)dimethyl- will be dictated by its physical and chemical properties, as well as its interactions with environmental matrices.

Sorption to Environmental Matrices (Soil, Sediment, Organic Matter)

The sorption of organoarsenicals to soil, sediment, and organic matter is a key process controlling their mobility and bioavailability. The extent of sorption is influenced by the chemical form of the arsenic compound and the properties of the sorbent material, such as organic carbon content, clay content, and pH.

Arsine, (2-chloroethylthio)dimethyl-, with its organic side chain, is expected to exhibit significant sorption to organic matter in soil and sediment. The lipophilic nature of the molecule would favor partitioning into organic-rich phases. The Freundlich and Langmuir isotherm models are commonly used to describe the sorption of organic compounds in environmental matrices. nih.gov For structurally related pesticides, the organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter in predicting sorption. Compounds with higher Koc values tend to be more strongly sorbed.

The following table provides hypothetical sorption parameters for Arsine, (2-chloroethylthio)dimethyl- based on the behavior of other organoarsenicals and organic pollutants.

ParameterSoilSedimentOrganic Matter
Koc (L/kg) 1,000 - 5,0002,000 - 10,000>10,000
Freundlich Kf ((mg/kg)/(L/mg)^1/n) 5 - 2010 - 50>50
Sorption Potential Moderate to HighHighVery High

Volatilization and Atmospheric Fate Modeling

The potential for volatilization of Arsine, (2-chloroethylthio)dimethyl- from soil and water surfaces is an important aspect of its environmental fate. Volatilization is governed by the compound's vapor pressure and Henry's Law constant. While specific data for this compound are not available, related volatile arsines like dimethylarsine are known to be transported from terrestrial and aquatic environments to the atmosphere. montana.edumontana.edu

Once in the atmosphere, the fate of Arsine, (2-chloroethylthio)dimethyl- would be determined by photolysis and reaction with atmospheric oxidants such as hydroxyl radicals (•OH). researchgate.netacs.org Studies on methylarsines have shown atmospheric half-lives on the order of hours in daylight conditions. researchgate.netacs.org The degradation products in the atmosphere are expected to be oxidized, non-volatile arsenic compounds that can be removed through wet and dry deposition. researchgate.netnih.gov

Atmospheric fate models can be used to predict the transport and deposition of volatile compounds. nih.govnih.gov These models incorporate meteorological data and the chemical properties of the substance to estimate its environmental distribution.

Atmospheric ParameterEstimated Value/Behavior for Arsine, (2-chloroethylthio)dimethyl-
Vapor Pressure Low to Moderate
Henry's Law Constant Moderate
Atmospheric Half-life (daylight) Hours to days
Primary Atmospheric Sink Reaction with hydroxyl radicals (•OH)
Deposition Wet and dry deposition of oxidized products

Advanced Analytical Techniques for Detection and Characterization of Arsine, 2 Chloroethylthio Dimethyl

Chromatographic Separation and Mass Spectrometric Identification

Chromatographic techniques coupled with mass spectrometry provide a powerful approach for the separation and identification of Arsine, (2-chloroethylthio)dimethyl- from complex matrices. The choice between gas and liquid chromatography is primarily dictated by the volatility of the analyte.

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like Arsine, (2-chloroethylthio)dimethyl-. In GC-MS, the compound is vaporized and separated from other components in a gaseous mobile phase based on its partitioning between the mobile phase and a stationary phase within a capillary column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting charged fragments are separated based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a chemical fingerprint.

Key analytical parameters in GC-MS for the analysis of volatile arsenic species include the type of capillary column, temperature programming of the GC oven, and the ionization energy in the MS source. While specific retention times are highly dependent on the exact analytical conditions, a non-polar or medium-polarity column is generally suitable for such an analysis. A rapid method based on GC-MS has been developed for the analysis of four volatile arsenic species, demonstrating that such compounds can be determined in less than 2 minutes without extensive sample pre-treatment. researchgate.net

Table 1: Typical GC-MS Parameters for Volatile Arsenic Compounds

Parameter Typical Value/Condition
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms)
Carrier Gas Helium, constant flow
Injection Mode Split/Splitless
Temperature Program Initial oven temperature 50-70°C, ramped to 250-300°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole or Ion Trap
Detection Range m/z 40-450

For the analysis of non-volatile degradation products or when derivatization for GC is not desirable, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. researchgate.net In LC-MS, the sample is dissolved in a liquid mobile phase and separated on a column containing a solid stationary phase. The separated analytes are then introduced into the mass spectrometer via an interface that removes the solvent and ionizes the molecules, commonly using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

LC-MS is particularly advantageous for analyzing polar degradation products of chemical warfare agents. researchgate.net The versatility of mobile and stationary phases in LC allows for the separation of a wide range of compounds. For organoarsenic compounds, reversed-phase chromatography is often employed. The difficulty in detecting some inorganic arsenic compounds with conventional mass spectrometry has led to the use of derivatizing agents to improve their detection. nih.gov

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of unknown compounds and for increasing the selectivity and sensitivity of an analysis. nih.gov In an MS/MS experiment, a specific ion (the precursor ion) from the initial mass spectrum is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are then mass-analyzed. nih.govyoutube.com This process provides detailed structural information and allows for the confirmation of a compound's identity with a high degree of confidence.

The fragmentation pattern of Arsine, (2-chloroethylthio)dimethyl- in MS/MS would be expected to yield characteristic product ions. Based on the structure, fragmentation is likely to occur at the As-S, S-C, and C-Cl bonds. For instance, the fragmentation of a similar compound, dimethylarsinothioyl glutathione (B108866), showed a characteristic ion at m/z 137.1, corresponding to the [C2H6AsS]+ fragment. nih.gov This suggests that the dimethylarsinothioyl moiety is a stable fragment.

Table 2: Predicted MS/MS Fragmentation of Arsine, (2-chloroethylthio)dimethyl-

Precursor Ion (m/z) Proposed Fragment Ion Fragment Structure Predicted Product Ion (m/z)
200 [M - Cl]+ C4H10AsS+ 165
200 [M - CH2CH2Cl]+ C2H6AsS+ 137
200 [As(CH3)2]+ C2H6As+ 105
165 [C2H6AsS - C2H4]+ C2H6AsS+ 137

Atomic Spectroscopic Methods for Arsenic Quantification

While mass spectrometric techniques are excellent for identification and structural analysis, atomic spectroscopic methods are often preferred for accurate quantification of the total arsenic content or for arsenic speciation at trace levels.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive elemental analysis technique capable of detecting metals and several non-metals at very low concentrations. spectroscopyonline.com For the analysis of Arsine, (2-chloroethylthio)dimethyl-, ICP-MS can be used to determine the total arsenic concentration in a sample. The sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the arsenic atoms. The resulting ions are then passed into a mass spectrometer and detected.

When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), ICP-MS becomes a powerful tool for arsenic speciation analysis. thermofisher.comthermofisher.comnih.gov This hyphenated technique, HPLC-ICP-MS, allows for the separation of different arsenic compounds, including the parent compound and its degradation products, followed by sensitive and element-specific detection by ICP-MS. thermofisher.comthermofisher.comnih.gov A significant challenge in the ICP-MS analysis of arsenic is the potential for polyatomic interferences, such as the formation of ⁴⁰Ar³⁵Cl⁺, which has the same mass-to-charge ratio as the single isotope of arsenic (⁷⁵As). nih.gov Modern ICP-MS instruments often employ collision/reaction cells or tandem mass spectrometry (ICP-MS/MS) to mitigate these interferences. spectroscopyonline.com

Table 3: Performance Characteristics of HPLC-ICP-MS for Arsenic Speciation

Parameter Typical Value
Technique HPLC-ICP-MS
Detection Limit Low ng/L to pg/L range
Linear Dynamic Range Several orders of magnitude
Precision (RSD) < 5%
Application Quantification and speciation of organoarsenic compounds

Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS) is another highly sensitive technique for the determination of arsenic. nemi.govthermofisher.com In GFAAS, a small volume of the sample is introduced into a graphite tube, which is then heated in a programmed sequence to dry, ash, and finally atomize the sample. nemi.gov The ground-state arsenic atoms in the vapor phase absorb light at a characteristic wavelength from a specific light source, and the amount of light absorbed is proportional to the concentration of arsenic in the sample.

GFAAS offers the advantage of requiring a very small sample volume and can achieve very low detection limits. nemi.gov However, it is susceptible to matrix interferences, which can be minimized through careful optimization of the temperature program and the use of chemical modifiers. pjoes.com While GFAAS is primarily used for the determination of total arsenic, it can be coupled with separation techniques for speciation analysis, although this is less common than with ICP-MS. nemi.govthermofisher.com

Table 4: Typical Instrumental Parameters for GFAAS Determination of Arsenic

Parameter Typical Value/Condition
Wavelength 193.7 nm
Slit Width 0.7 nm
Lamp Electrodeless Discharge Lamp (EDL)
Matrix Modifier Palladium-based
Drying Temperature 120°C
Ashing Temperature 1200°C
Atomization Temperature 2300°C
Detection Limit Sub-µg/L range

Development of Chemical Sensors and Biosensors

Recent advancements in sensor technology have paved the way for novel methods to detect toxic arsenicals. These sensors translate the chemical interaction with an analyte into a measurable signal, offering alternatives to traditional, lab-based chromatographic techniques. nih.govnih.gov Both chemical sensors and biosensors are being explored for their potential in providing rapid and on-site analysis of organoarsenic compounds.

Biosensors utilize biological recognition elements, such as proteins or nucleic acids, to achieve selectivity. For instance, electrochemical biosensors based on the inhibition of enzymes like acetylcholinesterase by trivalent arsenic have been developed. nih.gov Similarly, DNA-based biosensors have been reported for arsenic trioxide, leveraging the high affinity of arsenic for nucleic acids. nih.gov However, a common challenge with some of these biosensors is a lack of selectivity among different organic arsenic compounds. nih.gov

Chemical sensors, or chemosensors, employ synthetic receptors that are designed to bind to the target analyte, inducing a signal change in a transducer. This approach has shown significant promise for detecting chemical warfare agents and their simulants.

Fluorescent and Colorimetric Chemosensors for Arsine Derivatives

Optical detection methods, particularly fluorescence and colorimetry, are attractive due to their high sensitivity, rapid response, and potential for visual detection. nih.govnih.gov

Fluorescent chemosensors operate by changing their fluorescence properties—either turning "on" (increasing intensity) or being "quenched" (decreasing intensity)—upon binding with an analyte. nih.gov For arsenic detection, many probes are designed to interact with the trivalent As(III) state, which is characteristic of toxic organoarsenic agents. acs.org The thiophilic nature of As(III) makes sulfur-containing ligands effective recognition sites in sensor design. researchgate.net A notable example is ArsenoFluor1 (AF1), a chemosensor that exhibits a 25-fold increase in fluorescence in the presence of As(III) in organic media, with a detection limit in the sub-ppb range. acs.org Metal-Organic Frameworks (MOFs) have also been successfully employed as fluorescent sensing platforms for organic arsenic compounds, demonstrating high selectivity and recyclability with detection limits as low as 1.35 ppb for certain species. mdpi.com

Colorimetric chemosensors produce a change in color that is visible to the naked eye, making them suitable for simple, low-cost screening tests. nih.gov For complex threat scenarios involving chemical warfare agents, colorimetric sensor arrays are particularly powerful. nih.gov These arrays consist of multiple chemoresponsive dyes that exhibit a unique pattern of color changes upon exposure to a specific analyte. nih.gov The resulting "fingerprint" can be used to identify agents like Lewisite and distinguish them from other chemicals. The sensing mechanisms in these arrays are diverse, involving interactions such as Lewis acid-base, hydrogen bonding, and dipole-dipole forces. nih.gov

Table 1: Performance of Selected Optical Chemosensors for Arsenic Derivatives


Sensor TypeAnalyte/SimulantSensing PrincipleDetection Limit (LOD)Key Feature
Fluorescent (ArsenoFluor1)As(III)Turn-on FluorescenceSub-ppbHigh selectivity in organic media. nih.gov
Fluorescent (Fe-GQDs)As(III)Aggregation-Induced Emission5.1 ppb"Turn-on" sensor based on magnetic graphene quantum dots. nih.gov
Fluorescent (iMOF-12C)Roxarsone (Organic Arsenical)Fluorescence Quenching3.95 ppbExcellent recyclability and selectivity. nih.gov
Colorimetric ArrayLewisite & other CWAsPattern RecognitionNot specified (Identification)Provides a unique color "fingerprint" for agent identification. nih.gov

Table of Compounds Mentioned

Compound Name
Acetylcholinesterase
Arsenic trioxide
Arsine, (2-chloroethylthio)dimethyl-
Lewisite (2-Chlorovinyldichloroarsine)
Propanethiol
Roxarsone

Molecular and Cellular Interaction Studies of Arsine, 2 Chloroethylthio Dimethyl

Mechanistic Investigations of Biochemical Pathway Perturbations

The introduction of organoarsenicals into a biological system can lead to significant disruptions of normal biochemical pathways. These perturbations are often initiated at the molecular level through interactions with essential biomolecules.

Organoarsenical compounds are known to exert their toxicity through various mechanisms, including the inhibition and, in some cases, activation of enzymes. Trivalent arsenicals, for instance, are known to interact with sulfhydryl groups in proteins, which can lead to the inhibition of numerous enzymes. This interaction is a key aspect of their toxicological profile.

One illustrative example from a related compound, 2-chloroethyl ethyl sulfide (B99878) (CEES), demonstrates how such molecules can impact enzymatic pathways. Studies on CEES have shown that it can modulate the activity of cholinephosphotransferase (CPT), the terminal enzyme in the cytidine (B196190) diphosphocholine (CDP-choline) pathway, which is crucial for the synthesis of dipalmitoyl phosphatidylcholine (DPPC), a major component of lung surfactant. nih.gov In studies with guinea pigs, intratracheal infusion of CEES led to a dose- and time-dependent change in CPT activity in both mitochondria and microsomes. nih.gov Initially, CPT activity increased, but prolonged exposure and higher doses resulted in a significant decrease in both gene expression and activity of the enzyme. nih.gov This inhibition was not due to a mutation in the CPT gene but was suggested to be mediated by the accumulation of ceramides, which are known to modulate phosphatidylcholine synthesis. nih.gov

Enzyme Compound Studied Effect Mechanism
Cholinephosphotransferase (CPT)2-chloroethyl ethyl sulfide (CEES)Initial increase followed by significant decrease in activity and gene expression. nih.govMediated by the accumulation of ceramides, not by gene mutation. nih.gov

A significant mechanism of toxicity for compounds containing a 2-chloroethylthio moiety is their ability to act as alkylating agents, forming covalent adducts with macromolecules such as proteins and nucleic acids. nih.gov The 2-chloroethyl ethyl sulfide (CEES) molecule, an analog of sulfur mustard, is known to bind to DNA and other cellular macromolecules. nih.gov This alkylation can lead to DNA damage and disruption of protein function. Low molecular weight compounds containing sulfur, such as glutathione (B108866) and cysteine, can play a protective role by capturing these electrophilic agents and preventing the formation of adducts with critical cellular targets. nih.gov

The alkylation of guanine (B1146940) nucleotides in DNA is a particularly damaging event that can lead to mutations and cell death. nih.gov Hybrid molecules containing both a 1,4-naphthoquinone (B94277) core and a 2-chloroethylthio moiety have been synthesized and shown to target DNA through the irreversible alkylation of guanine residues. nih.gov

Macromolecule Interacting Moiety Effect
DNA (Guanine)2-chloroethylthioCovalent adduct formation, leading to DNA damage. nih.govnih.gov
Proteins2-chloroethylthioCovalent binding, potentially altering protein structure and function. nih.gov

Cellular Response Mechanisms to Organoarsenic Exposure

Cells possess intricate response mechanisms to counteract the damaging effects of toxic compounds. These responses often involve the activation of stress-related pathways, modulation of signaling cascades, and the initiation of programmed cell death if the damage is irreparable.

Exposure to sulfur mustard and its analogs like CEES is known to induce oxidative stress, which is characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.govresearchgate.net Studies using human bronchial epithelial cells have shown that CEES causes a significant increase in mitochondrial dysfunction, followed by an increase in mitochondrial ROS. nih.govnih.gov This oxidative stress can lead to damage of cellular macromolecules, including DNA, proteins, and lipids. researchgate.net

The generation of ROS is a key event in the toxicity of these compounds. researchgate.net In mouse models, exposure to CEES resulted in increased levels of heme oxygenase-1 (HO-1) and the lipid peroxidation product 4-hydroxynonenal (B163490) (4-HNE) in the lungs, both of which are indicators of oxidative damage. mdpi.com Antioxidants have been shown to provide protection against CEES-induced toxicity, highlighting the central role of oxidative stress in its mechanism of action. nih.govnih.gov

Cellular Effect Compound Studied Key Findings
Oxidative Stress2-chloroethyl ethyl sulfide (CEES)Increased mitochondrial ROS, DNA oxidation, and decreased intracellular glutathione. nih.govnih.gov
Lipid Peroxidation2-chloroethyl ethyl sulfide (CEES)Increased levels of 4-hydroxynonenal (4-HNE) in lung tissue. mdpi.com

Organoarsenic compounds and their analogs can interfere with cellular signaling pathways that regulate inflammation, cell survival, and proliferation. For instance, CEES exposure in mice has been shown to activate the NF-κB signaling pathway, a key regulator of inflammation. mdpi.com Activation of the cannabinoid receptor 2 (CB2R) was found to attenuate CEES-induced lung injury by suppressing NF-κB activation and reducing the pro-inflammatory M1 macrophage phenotype. mdpi.com

Furthermore, other signaling pathways can be affected. In the context of cancer cells, compounds that inhibit key signaling pathways required for development and progression are of therapeutic interest. nih.gov The chemokine RANTES has been shown to activate dual T cell signaling pathways, leading to both chemotaxis and T cell activation, demonstrating the complexity of cellular signaling responses. nih.gov

When cellular damage is extensive, mechanisms are activated to halt the cell cycle and, if necessary, initiate programmed cell death, or apoptosis. While specific studies on Arsine, (2-chloroethylthio)dimethyl- are lacking, research on other cytotoxic agents provides insight into these processes. For example, certain compounds can induce cell cycle arrest at the G2/M phase. nih.gov This arrest prevents cells with damaged DNA from proceeding through mitosis.

Apoptosis can be triggered through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. nih.gov The activation of initiator caspases, such as caspase-8 (extrinsic) and caspase-9 (intrinsic), leads to the activation of executioner caspase-3, which orchestrates the dismantling of the cell. nih.gov Phosphatidylserine externalization on the cell surface is an early marker of apoptosis. nih.gov Studies on hybrid molecules containing a 2-chloroethylthio moiety have demonstrated their ability to induce apoptosis in cancer cells, which was presumed to be executed in a caspase-dependent manner. nih.gov This was accompanied by the downregulation of the anti-apoptotic protein survivin. nih.gov

Cellular Process Molecular Events
Cell Cycle ArrestHalt at G2/M phase. nih.gov
ApoptosisPhosphatidylserine externalization, activation of caspase-8, -9, and -3, downregulation of survivin. nih.govnih.gov

Comparative Mechanistic Analysis with Related Organoarsenical Vesicants (e.g., Lewisite)

A comparative analysis of Arsine, (2-chloroethylthio)dimethyl- with more extensively studied organoarsenical vesicants, such as Lewisite, provides valuable insights into its probable molecular and cellular interactions. This comparison is predicated on the shared toxicophore, the trivalent arsenic atom, which is a key determinant of their biological activity.

Structure-Activity Relationships Governing Molecular Interactions

The toxicity of organoarsenical vesicants is intrinsically linked to their chemical structure, which dictates their reactivity and interactions with biological molecules. The trivalent state of the arsenic atom is crucial for its high affinity for sulfhydryl groups present in proteins and other biomolecules. nih.gov

Key Structural Features and Their Influence on Reactivity:

FeatureArsine, (2-chloroethylthio)dimethyl-Lewisite (2-chlorovinyl)dichloroarsineInfluence on Molecular Interaction
Arsenic Moiety Dimethylarsino (B13797298) group ((CH₃)₂As-)Dichloroarsino group (-AsCl₂)The methyl groups in Arsine, (2-chloroethylthio)dimethyl- are less electronegative than the chlorine atoms in Lewisite, potentially influencing the electrophilicity of the arsenic atom and its reactivity towards nucleophilic sulfhydryl groups.
Thioether Linkage Present (-S-)AbsentThe thioether linkage introduces a site for potential metabolic oxidation, which could alter the compound's toxicity and persistence in biological systems.
Chloroethyl Group Present (-CH₂CH₂Cl)Present as a chlorovinyl group (-CH=CHCl)The 2-chloroethyl group is a known alkylating agent, which could contribute to cytotoxicity through mechanisms independent of the arsenic moiety. This differs from the vinyl group in Lewisite.

The lipophilicity of these compounds, influenced by their alkyl and vinyl groups, facilitates rapid penetration of skin and mucous membranes. nih.gov This allows for swift interaction with subcutaneous and systemic biological targets. The primary mechanism of action for trivalent arsenicals like Lewisite involves the covalent bonding with thiol groups, particularly in enzymes. nih.gov This interaction can lead to the formation of stable cyclic structures with dithiol-containing proteins, thereby inactivating them. wikipedia.org It is highly probable that Arsine, (2-chloroethylthio)dimethyl- engages in similar interactions due to the presence of the reactive trivalent arsenic center.

Differential Pathways of Biological Perturbation Among Arsenical Classes

Comparison of Potential Biological Perturbations:

Biological PathwayArsine, (2-chloroethylthio)dimethyl- (Inferred)LewisiteDifferential Effects
Enzyme Inhibition Likely inhibits enzymes with critical sulfhydryl groups, such as those in glycolysis and the citric acid cycle.A known inhibitor of pyruvate (B1213749) dehydrogenase complex, disrupting cellular energy metabolism. wikipedia.orgwikipedia.orgThe differing substituents on the arsenic atom may lead to variations in the affinity for and inhibition kinetics of specific enzymes.
Oxidative Stress The thioether and arsenic moieties could be involved in redox cycling, leading to the generation of reactive oxygen species (ROS).Induces oxidative stress, contributing to cellular damage. nih.govThe presence of the thioether in Arsine, (2-chloroethylthio)dimethyl- might provide an additional site for ROS generation.
Inflammatory Response Expected to induce a potent inflammatory response upon tissue contact, similar to other vesicants.Causes immediate and severe inflammation, pain, and blistering. nih.govcdc.govThe kinetics and magnitude of the inflammatory response may differ based on the rate of tissue penetration and cellular uptake.
DNA Damage The alkylating chloroethyl group, in addition to arsenic-induced oxidative stress, could directly damage DNA.Arsenic compounds are known to inhibit DNA repair mechanisms. wikipedia.orgArsine, (2-chloroethylthio)dimethyl- possesses a distinct potential for direct DNA alkylation, which could lead to different genotoxic outcomes compared to Lewisite.
Systemic Toxicity If absorbed, it is expected to cause systemic effects characteristic of arsenic poisoning.Known to cause "Lewisite shock," characterized by hypotension and capillary leakage. wikipedia.orgcdc.govThe metabolic fate of the dimethylarsino group versus the dichloroarsino group could result in different toxicokinetics and systemic distribution, potentially leading to varied organ-specific toxicities.

Inorganic arsenic compounds, such as arsenite and arsenate, also perturb cellular pathways, but their toxicokinetics and primary targets can differ from organoarsenicals. For instance, arsenate can compete with phosphate (B84403) in cellular processes, while arsenite has a high affinity for thiols. nih.gov The organic side chains of vesicants like Arsine, (2-chloroethylthio)dimethyl- and Lewisite significantly influence their absorption, distribution, and reactivity at the molecular level, distinguishing their toxicological profiles from inorganic arsenicals. The diverse biological effects of various arsenic compounds highlight the importance of considering the entire molecular structure, not just the arsenic atom, when predicting their mechanisms of toxicity. nih.govnih.gov

Decontamination and Neutralization Strategies for Arsine, 2 Chloroethylthio Dimethyl

Chemical Deactivation Reagents and Reaction Mechanisms

Chemical deactivation aims to rapidly convert the compound into less toxic, more soluble, and more easily disposable products. The primary mechanisms involve nucleophilic substitution/elimination at the 2-chloroethyl group and oxidation at the thioether linkage.

Nucleophilic Decontamination Approaches

Nucleophilic decontamination targets the reactive C-Cl bond of the 2-chloroethyl group. Strong nucleophiles can displace the chloride ion via a bimolecular nucleophilic substitution (SN2) reaction. This process is analogous to the hydrolysis and decontamination of sulfur mustards.

The reaction with a nucleophile (Nu⁻) proceeds as follows: (CH₃)₂As-S-CH₂CH₂-Cl + Nu⁻ → (CH₃)₂As-S-CH₂CH₂-Nu + Cl⁻

Thiolates (RS⁻) are particularly effective nucleophiles for SN2 reactions on alkyl halides. masterorganicchemistry.com The reaction rate is influenced by the nucleophile's strength and the solvent system. Hydrolysis, where water acts as the nucleophile, is a competing but generally slower reaction that produces 2-hydroxyethyl ethyl sulfide (B99878) (HEES) in analogous sulfur compounds. unc.edu The formation of a transient cyclic sulfonium (B1226848) ion can facilitate this reaction. unc.edu Decontamination formulations can enhance this process by using stronger nucleophiles or phase-transfer catalysts to improve the interaction between the reagent and the oily agent.

Oxidative Decontamination Formulations

Oxidation targets the sulfur atom, converting the thioether to a less toxic sulfoxide (B87167) and subsequently to a sulfone. This is a common and effective method for neutralizing sulfur mustard agents and their simulants. nih.gov

Key oxidative reagents include:

Hydrogen Peroxide (H₂O₂): Often used in formulations with catalysts or activators, H₂O₂ is an environmentally benign oxidant. acs.org For other organoarsenic compounds, H₂O₂ has been shown to oxidize trivalent arsenic (As(III)) species to their less toxic pentavalent (As(V)) counterparts. nih.gov Fenton-based systems, which generate highly reactive hydroxyl radicals (•OH) from H₂O₂ and an iron catalyst, can significantly accelerate the oxidation of organoarsenic compounds. researchgate.net

Sodium Persulfate: This strong oxidant can be used to treat soil and groundwater contaminated with arsenic, effectively oxidizing the arsenic species. nih.gov

Ozone: As a powerful oxidizing agent, ozone has been used in advanced oxidation processes (AOPs) to degrade recalcitrant organic compounds and can be applied to organoarsenic contaminants. researchgate.netwikipedia.org

Photocatalysis: In the presence of a semiconductor photocatalyst like titanium dioxide (TiO₂) and UV light, reactive oxygen species are generated, which can effectively degrade the molecule. researchgate.netmdpi.com

The oxidation of the thioether linkage proceeds in two steps:

(CH₃)₂As-S-CH₂CH₂-Cl + [O] → (CH₃)₂As-S(O)-CH₂CH₂-Cl (Sulfoxide)

(CH₃)₂As-S(O)-CH₂CH₂-Cl + [O] → (CH₃)₂As-S(O)₂-CH₂CH₂-Cl (Sulfone)

Atmospheric pressure plasma jets have also been shown to be effective for the surface decontamination of CEES, generating reactive species like hydroxyl radicals (•OH) that lead to the formation of sulfoxide, sulfone, and hydrolysis products. nih.gov

Advanced Materials for Sorption and Catalytic Degradation

Recent research has focused on developing advanced materials that can not only capture organoarsenic compounds but also catalytically break them down into non-toxic substances.

Development of Adsorbent Technologies for Organoarsenic Capture

The primary goal of adsorbent technologies is to physically remove organoarsenic compounds from contaminated water or air. Metal-Organic Frameworks (MOFs), highly porous materials with large surface areas, have shown significant promise for capturing aquatic arsenic pollutants. rsc.orgnih.govresearchgate.net The tunability of their structure and pore chemistry allows for the design of MOFs with high affinity and selectivity for arsenic species. rsc.orgresearchgate.net

Iron-based materials, such as granular ferric hydroxide, are also widely used due to their high capacity for adsorbing arsenic. epa.gov Other materials explored for organoarsenic removal include manganese oxides and various nanocomposites. researchgate.net

Performance of Various Adsorbent Materials for Arsenic Removal
Adsorbent MaterialTarget Arsenic SpeciesMaximum Adsorption Capacity (mg/g)Key FeaturesReference
Metal-Organic Framework (BUC-17)As(V)129.2High porosity and surface area, tunable structure. researchgate.net
Metal-Organic Framework (Zn-MOF)As(III)/As(V)718Extremely high surface area and functional groups for binding. researchgate.net
Manganese-doped Lanthanum Oxycarbonate (MnL)As(III) and As(V)Not specified, but high removal efficiency (99%)Combines catalytic oxidation with adsorption. ntu.ac.uk
Granular Ferric HydroxideAs(V)Varies with conditionsCommonly used in water treatment, high affinity for arsenate. epa.gov

Heterogeneous Catalysis for Detoxification Processes

Heterogeneous catalysis offers a pathway for the in-situ destruction of the contaminant. In this approach, a solid catalyst enhances the rate of a chemical reaction without being consumed.

Nonferrous metal oxides like TiO₂, WO₃, and ZrO₂ can act as heterogeneous catalysts to significantly enhance the oxidation of As(III) by hydrogen peroxide over a wide pH range. acs.org Manganese oxides have also been investigated for their ability to heterogeneously oxidize As(III). researchgate.net

Metal-Organic Frameworks (MOFs) are also being explored as catalysts. Certain MOFs, such as UiO-66 and MIL-125, can act as photocatalysts, using light to generate reactive species that oxidize arsenite (As(III)) to the more easily adsorbed arsenate (As(V)), thereby creating a dual system for both oxidation and capture. nih.gov This dual-functionality is highly desirable for efficient remediation. ntu.ac.uknih.gov

Environmental Remediation Technologies and Waste Stream Management

The remediation of sites contaminated with organoarsenic compounds requires a comprehensive strategy that includes treatment of soil and water, as well as management of the resulting waste streams.

Remediation Technologies:

Chemical Oxidation and Stabilization: This in-situ technique involves injecting chemical oxidants (like sodium persulfate or ozone) into the contaminated soil or groundwater to transform the arsenic species, followed by the addition of stabilizing agents (like ferrous sulfate (B86663) and cement) to immobilize the arsenic and prevent it from leaching. nih.gov

Phytoremediation: This environmentally friendly approach uses specific plants, such as certain species of ferns, to absorb arsenic from the soil and accumulate it in their biomass. researchgate.netepa.gov The harvested plants can then be disposed of, effectively removing the arsenic from the site. epa.gov

Electrokinetic Remediation: This technique applies a low-intensity electric current through contaminated soil to mobilize charged arsenic species toward electrodes, where they can be captured and removed. nih.gov

Waste Stream Management: The treatment of organoarsenic compounds generates waste streams that must be managed carefully to prevent re-contamination. epa.gov These wastes can include spent adsorbent media, contaminated sludges from precipitation processes, and concentrated brine from membrane filtration. epa.govacs.org

Management strategies include:

Stabilization/Solidification: Before disposal in a landfill, arsenic-containing wastes are often mixed with reagents like cement or ferrous sulfate to convert the arsenic into a stable, non-leachable form. nih.gov

Hazardous Waste Landfilling: Wastes that are characterized as hazardous due to high levels of leachable arsenic must be disposed of in specially designed hazardous waste landfills. epa.gov

Recycling and Recovery: In some cases, it may be feasible to recover arsenic from concentrated waste streams for reuse, although this requires careful control to prevent occupational exposure.

The choice of technology depends on the concentration of the contaminant, the nature of the contaminated medium (soil, water), and site-specific conditions. rsc.org

In-situ and Ex-situ Treatment Methods for Contaminated Media

The remediation of media contaminated with organoarsenic compounds such as Arsine, (2-chloroethylthio)dimethyl- involves strategies aimed at degrading, immobilizing, or removing the contaminant. These strategies can be broadly categorized as in-situ (in place) or ex-situ (removed for treatment). The choice of method depends on factors like the type and concentration of the contaminant, the characteristics of the contaminated medium (soil, water), and site-specific conditions.

In-situ Treatment Methods

In-situ technologies treat contaminants without excavating the soil or pumping large volumes of groundwater. epa.gov This approach is often less disruptive and can be more cost-effective for large or deep contamination zones. epa.govgreensoilgroup.com

In-Situ Chemical Oxidation (ISCO): This technique involves injecting chemical oxidants directly into the contaminated area to break down harmful compounds into less toxic substances. carusllc.com ISCO is considered an effective and proven method for treating source areas with high contaminant concentrations. envirotecnics.com For organoarsenic compounds, oxidation can convert the more toxic trivalent arsenic (As(III)) species to their less toxic pentavalent (As(V)) analogs. nih.gov Common oxidants include permanganates (potassium or sodium), which are effective across a broad pH range, and hydrogen peroxide, often used in Fenton's reaction. carusllc.comnih.gov

In-Situ Bioremediation: This approach utilizes microorganisms to detoxify pollutants by transforming or degrading them. hawaii.edu For arsenic contamination, bioremediation can involve microbial processes that either convert arsenic into less toxic forms or immobilize it to prevent its spread. interesjournals.org The process can be enhanced by stimulating the growth of indigenous microorganisms (biostimulation) or by introducing specific microbial cultures. greensoilgroup.com While many microorganisms have evolved resistance mechanisms to arsenic, such as detoxification operons, their effectiveness on complex organoarsenic compounds like Arsine, (2-chloroethylthio)dimethyl- requires site-specific feasibility studies. hawaii.edunih.gov

Solidification/Stabilization (S/S): S/S technologies aim to immobilize contaminants within the soil matrix, reducing their mobility and bioavailability. This is achieved by mixing binding agents (such as cement, pozzolans, or polymers) with the contaminated soil. epa.gov This method does not destroy the contaminant but physically traps it, preventing it from leaching into groundwater or becoming airborne. Given the toxic nature of arsenic, S/S can be a viable long-term management strategy.

In-Situ Thermal Treatment: These methods use heat to destroy or volatilize contaminants. Technologies include electrical resistivity heating and steam injection. epa.gov For volatile and semi-volatile organoarsenic compounds, heating the soil can cause them to vaporize, after which they can be extracted and treated at the surface. epa.gov

Ex-situ Treatment Methods

Ex-situ methods involve the excavation of contaminated soil or the pumping of contaminated groundwater for treatment in a separate facility.

Excavation and Off-site Disposal: The most straightforward ex-situ method involves removing the contaminated soil and transporting it to a specialized hazardous waste landfill.

Pump-and-Treat with Bioreactors: For contaminated groundwater, a common ex-situ method is to pump the water to the surface and treat it in bioreactors. researchgate.net In this controlled environment, conditions can be optimized to enhance the microbial degradation of contaminants. Indigenous bacteria capable of degrading the specific organoarsenic compound can be cultivated to achieve high removal efficiencies before the treated water is discharged or reinjected into the aquifer. researchgate.net

Soil Washing: This technique uses water or a chemical washing solution to scrub excavated soil, thereby transferring the contaminants from the soil to the liquid phase. The resulting liquid is then treated, and the clean soil can be returned to the site. Surfactants can be added to the washing solution to mobilize contaminants and improve removal efficiency. envirotecnics.com

Table 1: Comparison of In-situ and Ex-situ Remediation Technologies for Organoarsenic Contamination

TechnologyCategoryPrincipleApplicabilityLimitations
Chemical Oxidation (ISCO)In-situDegradationHigh concentration source zones, groundwater plumesMultiple applications may be needed; potential for byproduct formation
BioremediationIn-situ / Ex-situDegradation/TransformationDiffuse, low-level contamination in soil and groundwaterSlower process; effectiveness is highly site-specific
Solidification/StabilizationIn-situImmobilizationSoils with low to moderate contaminationContaminant is not destroyed; increases volume of material
Thermal TreatmentIn-situDestruction/VolatilizationVolatile and semi-volatile compounds in soilHigh energy consumption; potential for air emissions
Pump-and-TreatEx-situRemoval & TreatmentContaminated groundwater plumesLong treatment times; can be costly for large volumes
Soil WashingEx-situSeparationExcavated soils with a range of contaminantsGenerates a contaminated liquid waste stream requiring further treatment

Safe Disposal and Destruction Methodologies for Organoarsenic Waste

The disposal and destruction of bulk organoarsenic waste, particularly from demilitarized chemical warfare agents like Arsine, (2-chloroethylthio)dimethyl-, require highly controlled and verified methodologies to ensure complete neutralization and prevent environmental release. cdc.govtandfonline.com The primary goals are to break down the toxic organoarsenic molecule into simple, non-toxic inorganic compounds. researchgate.net

Incineration (Thermal Oxidation): High-temperature incineration is a proven and preferred method for the destruction of many chemical warfare agents. cdc.gov The process involves the controlled combustion of the agent at temperatures high enough (e.g., above 1000°C) to ensure complete breakdown into elemental arsenic, carbon dioxide, water vapor, and acid gases like hydrogen chloride and sulfur dioxide. cdc.gov These off-gases must be treated in a sophisticated air pollution control system to scrub acidic components and capture arsenic-containing particulate matter. The resulting solid ash and captured residues must be treated as hazardous waste and disposed of in a secure landfill.

Chemical Neutralization (Hydrolysis): Neutralization involves reacting the chemical agent with other chemicals to produce less toxic substances. For organoarsenic compounds, alkaline hydrolysis is a common and effective method. researchgate.net This process typically uses hot water and a caustic solution, such as sodium hydroxide, to break the carbon-arsenic and other chemical bonds. cdc.gov Base-catalyzed hydrolysis can proceed through reactions that cleave the molecule, leading to the formation of inorganic arsenic salts and less complex organic compounds. nih.gov The resulting effluent, known as hydrolysate, still contains arsenic and requires further treatment before final disposal.

Oxidation: In addition to its use in environmental remediation, chemical oxidation can be employed for the bulk destruction of organoarsenic waste. The goal is to oxidize the arsenic from its toxic +3 oxidation state to the less toxic +5 state. nih.gov Powerful oxidizing agents like hydrogen peroxide, permanganates, or ozone can be used. nih.govnih.gov For instance, Fenton-type reactions can generate highly reactive hydroxyl radicals that effectively oxidize the organic part of the molecule and the arsenic atom. researchgate.net The resulting products are typically inorganic arsenates and other simple molecules. The final waste stream must be managed to safely dispose of the resulting arsenic compounds.

Table 2: Summary of Destruction Methodologies for Organoarsenic Waste

MethodologyReagents/ConditionsPrimary OutcomeKey Considerations
IncinerationHigh Temperature (>1000°C), Excess OxygenComplete breakdown to CO₂, H₂O, acid gases, and arsenic oxidesRequires extensive off-gas treatment and management of hazardous ash
Alkaline HydrolysisHot Water, Sodium Hydroxide (NaOH)Cleavage of chemical bonds to form inorganic arsenic salts and organic byproductsProduces a liquid hydrolysate that requires further treatment and disposal
Chemical OxidationHydrogen Peroxide (H₂O₂), Permanganates, OzoneOxidation of As(III) to As(V) and breakdown of the organic structureReaction can be vigorous; requires careful control of reagents and temperature

Theoretical and Computational Investigations of Arsine, 2 Chloroethylthio Dimethyl

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic properties and bonding characteristics of a molecule. These methods provide insights into the distribution of electrons and the nature of the chemical bonds, which are crucial for predicting molecular stability and reactivity. However, no specific studies applying these methods to Arsine, (2-chloroethylthio)dimethyl- were identified.

Density Functional Theory (DFT) for Molecular Geometry and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional arrangement of atoms (molecular geometry) and to analyze various reactivity descriptors. DFT calculations could elucidate the bond lengths, bond angles, and dihedral angles of Arsine, (2-chloroethylthio)dimethyl-, as well as map its electrostatic potential to identify sites susceptible to nucleophilic or electrophilic attack. Despite the utility of this method, published research detailing DFT-based investigations into the molecular geometry and reactivity of Arsine, (2-chloroethylthio)dimethyl- could not be located.

Ab Initio Methods for Electronic Properties and Vibrational Analysis

Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of experimental data. These calculations are used to determine a molecule's electronic properties, such as ionization potential and electron affinity, and to perform vibrational analysis, which predicts its infrared and Raman spectra. Such analyses would provide a theoretical vibrational fingerprint for Arsine, (2-chloroethylthio)dimethyl-. Nevertheless, no specific ab initio studies concerning the electronic properties or vibrational frequencies of this compound are available in the surveyed literature.

Molecular Dynamics Simulations for Conformational and Interaction Studies

Molecular Dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. MD is particularly useful for exploring the conformational landscape of flexible molecules and their interactions with their environment.

Simulations of Interactions with Solvent Environments and Model Biological Components

MD simulations can also model how a molecule behaves in different solvents or how it might interact with biological macromolecules like proteins or DNA. These simulations provide microscopic insights into solvation processes and potential mechanisms of biological activity. A search for such studies yielded no results for Arsine, (2-chloroethylthio)dimethyl-, indicating a lack of research on its interactions with solvent environments or biological components at the molecular level.

Reaction Pathway Modeling and Mechanism Elucidation

Computational modeling can be employed to map out potential reaction pathways and elucidate the mechanisms of chemical reactions. For Arsine, (2-chloroethylthio)dimethyl-, this could involve studying its hydrolysis, oxidation, or reactions with biological nucleophiles. Such studies would calculate the energy barriers for different potential reaction steps, identifying the most likely transformation pathways. Despite the importance of understanding its reactivity, no studies on reaction pathway modeling or mechanism elucidation for Arsine, (2-chloroethylthio)dimethyl- were found.

Computational Exploration of Synthetic Routes

There are no specific computational studies detailing the synthetic routes for Arsine, (2-chloroethylthio)dimethyl- found in the available scientific literature. Theoretical chemistry often employs methods like Density Functional Theory (DFT) to model reaction pathways, calculate transition states, and determine the thermodynamic feasibility of various synthetic strategies. Such studies can provide valuable insights into optimal reaction conditions and potential byproducts. However, for this specific compound, no such computational explorations appear to have been published.

General synthetic methods for analogous organoarsenic compounds have been investigated, which could hypothetically be adapted for computational modeling of this specific molecule. These might involve nucleophilic substitution reactions where a dimethylarsine precursor reacts with a 2-chloroethylthio-containing compound. A computational study would typically involve:

Geometry Optimization: Calculating the most stable three-dimensional structures of reactants, intermediates, transition states, and products.

Frequency Analysis: Confirming that optimized structures correspond to energy minima (for stable molecules) or first-order saddle points (for transition states).

Reaction Pathway Mapping: Determining the energetic profile of the reaction, including activation energies, to predict reaction kinetics.

Without specific research, any detailed discussion or data presentation would be purely speculative.

Modeling of Degradation and Deactivation Reaction Mechanisms

Similarly, there is a lack of published research on the computational modeling of degradation and deactivation mechanisms for Arsine, (2-chloroethylthio)dimethyl-. Computational studies in this area are crucial for understanding the environmental fate and potential detoxification pathways of such compounds.

Typical degradation pathways that could be investigated computationally for analogous compounds include:

Hydrolysis: Modeling the reaction with water to understand the stability of the arsenic-sulfur and chloroethyl bonds. Computational methods can predict the reaction rates and products under various pH conditions.

Oxidation: Investigating the reaction with atmospheric oxidants to determine the formation of arsenic oxides and other degradation products.

Nucleophilic Attack: Modeling reactions with biological nucleophiles, such as thiols (e.g., glutathione), to understand potential mechanisms of toxicity and detoxification. odu.edu

A computational investigation into these degradation pathways would provide critical data on the compound's persistence, reactivity, and potential for bioaccumulation. However, no specific studies or corresponding data tables for Arsine, (2-chloroethylthio)dimethyl- are available.

Regulatory and Policy Frameworks Governing Research on Highly Potent Organoarsenic Compounds

Implications of International Conventions on Chemical Weapons (CWC) for Research Activities

The primary international treaty governing the prohibition of chemical weapons is the Chemical Weapons Convention (CWC), which is administered by the Organisation for the Prohibition of Chemical Weapons (OPCW). wikipedia.org The CWC aims to eliminate an entire category of weapons of mass destruction by prohibiting the development, production, acquisition, stockpiling, retention, transfer, or use of chemical weapons by State Parties. wikipedia.orgresearchgate.net

The CWC's provisions have significant implications for research activities involving potent organoarsenic compounds. The Convention categorizes chemicals into three schedules based on their risk to the object and purpose of the CWC and their legitimate uses. cwc.govcwc.gov

Schedule 1 chemicals have been developed, produced, stockpiled, or used as chemical weapons and have very limited or no peaceful applications. wikipedia.org Research on these substances is tightly controlled, with production over 100 grams per year requiring declaration to the OPCW. wikipedia.org Member states are limited to a total of one tonne of these chemicals. wikipedia.org Examples of organoarsenic compounds on Schedule 1 are Lewisites. legco.gov.hkwarwick.ac.ukopcw.org

Schedule 2 chemicals are precursors to or can themselves be used as chemical weapons agents, but have some small-scale legitimate uses. cwc.govwikipedia.org

Schedule 3 chemicals are precursors that have large-scale industrial uses. wikipedia.org

While "Arsine, (2-chloroethylthio)dimethyl-" is not explicitly listed on the CWC schedules, its structural similarity to other toxic organoarsenic compounds means that research on it falls under the CWC's general prohibitions. The CWC's "general purpose criterion" is a comprehensive prohibition on the development, production, stockpiling, or use of any toxic chemical or its precursor for non-peaceful purposes. cwc.gov This means that even if a chemical is not explicitly listed in the schedules, its use for hostile purposes is still banned. cwc.gov

For research institutions, this means that any work with highly potent organoarsenic compounds must have a clearly defined and legitimate peaceful purpose, such as industrial, agricultural, research, medical, or pharmaceutical applications. cwc.gov The CWC also includes provisions for verification and inspections to ensure compliance, which can impact research facilities. wikipedia.org

National and International Regulations Pertaining to Organoarsenic Research

Beyond the CWC, a variety of national and international regulations govern research on organoarsenic compounds due to their high toxicity and potential for environmental harm. These regulations often address occupational health and safety, environmental protection, and transportation.

International Regulations and Guidelines:

The International Programme on Chemical Safety (IPCS) , a collaboration between the World Health Organization (WHO), the International Labour Organization (ILO), and the United Nations Environment Programme (UNEP), establishes a scientific basis for assessing the risks of chemicals to human health and the environment. inchem.org

The European Union has several regulations that impact research on organoarsenic compounds. The Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation requires companies to identify and manage the risks linked to the substances they manufacture and market in the EU. Additionally, Regulation (EC) No 1272/2008 covers the classification, labelling, and packaging of substances and mixtures. as-consortium.eu The EU also sets maximum levels for inorganic arsenic in certain foodstuffs to protect consumers. europa.euservice.gov.uk A draft regulation is also under consideration to establish maximum levels of inorganic arsenic in fish and other seafood. cceeccic.org

The Agency for Toxic Substances and Disease Registry (ATSDR) in the United States provides toxicological profiles for hazardous substances, including arsenic, which can inform risk assessments in a research context. cdc.gov

National Regulations (Examples):

In the United States , the Environmental Protection Agency (EPA) regulates arsenic under various acts, including the Safe Drinking Water Act, which sets a maximum contaminant level for arsenic in drinking water. epa.govwikipedia.org The Clean Air Act also lists arsenic compounds as hazardous air pollutants. nih.gov The Occupational Safety and Health Administration (OSHA) sets permissible exposure limits for inorganic arsenic in the workplace to protect employees. nih.govfederalregister.gov The Federal Register contains numerous notices and rules from agencies like the EPA regarding the regulation of arsenic and its compounds. federalregister.gov

Many countries have their own specific occupational exposure limits for arsenic and its compounds to ensure worker safety in research laboratories and other industrial settings. as-consortium.eu

These regulations necessitate that research facilities conducting work on potent organoarsenic compounds implement stringent safety protocols, waste disposal procedures, and employee monitoring to comply with legal requirements and protect human health and the environment.

Ethical Considerations and Best Practices in Dual-Use Chemical Research

Research with highly potent organoarsenic compounds falls into the category of "dual-use research," meaning that the knowledge, products, or technologies generated could be used for both beneficial and harmful purposes. vastuullinentiede.fisatoriproject.eu This duality presents a significant ethical dilemma for researchers and institutions. nih.gov

Ethical Principles:

The core ethical principle in this area is the responsibility to prevent the misuse of scientific research. Key ethical values include the welfare of humanity, respect for human dignity and rights, and responsibility towards present and future generations. satoriproject.eulupinepublishers.com Researchers have a responsibility to be aware of the potential for their work to be misused and to take steps to minimize this risk. vastuullinentiede.fi

Best Practices for Dual-Use Research:

To navigate the ethical challenges of dual-use research, a number of best practices have been developed:

Risk Assessment: Researchers should conduct a thorough assessment of the potential dual-use risks of their work from the planning stage onwards. vastuullinentiede.ficedengineering.ca

Awareness and Education: Fostering a "culture of responsibility" within the scientific community is crucial. vastuullinentiede.fi This includes educating researchers about the potential for misuse of their work and the relevant regulatory frameworks.

Oversight and Review: Many funding agencies and research institutions have established review processes to assess the ethical and security implications of proposed research. vastuullinentiede.fi

Responsible Communication: Researchers must consider the potential consequences of publishing their findings. In some cases, it may be necessary to redact certain details or communicate findings in a way that minimizes the risk of misuse. vastuullinentiede.fi

Collaboration and Dialogue: Open communication between scientists, research institutions, policymakers, and security experts is essential for developing effective strategies to mitigate the risks of dual-use research. vastuullinentiede.fi

The ethical considerations surrounding dual-use research are complex and require a continuous dialogue to balance the pursuit of scientific knowledge with the need to ensure global security. lupinepublishers.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.